molecular formula C19H20N2O4 B2393956 benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate CAS No. 2097862-56-9

benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate

Cat. No.: B2393956
CAS No.: 2097862-56-9
M. Wt: 340.379
InChI Key: HNCDSQGCMXETLC-UHFFFAOYSA-N
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Description

Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate is a carbamate derivative featuring a 2,3-dihydrobenzofuran moiety. Its structure comprises a benzyl carbamate group linked via a methylene bridge to a carbamoyl-substituted dihydrobenzofuran scaffold. This compound’s design combines aromaticity (from the benzofuran ring) with the reactivity of carbamate and carbamoyl groups, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

IUPAC Name

benzyl N-[2-(2,3-dihydro-1-benzofuran-3-ylmethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(11-21-19(23)25-12-14-6-2-1-3-7-14)20-10-15-13-24-17-9-5-4-8-16(15)17/h1-9,15H,10-13H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCDSQGCMXETLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzyl alcohol derivative, under acidic or basic conditions.

    Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the benzofuran derivative with an isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.

    Benzylation: The final step involves the benzylation of the carbamate derivative using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Research has indicated that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. It operates through mechanisms such as:
    • Induction of Apoptosis : Increases pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
    • Cell Cycle Arrest : Causes S-phase arrest in cancer cells, inhibiting their proliferation .
  • Case Studies :
    • A study demonstrated that derivatives of benzofuran exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the benzofuran structure can enhance anticancer efficacy .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound has shown effectiveness against both bacterial and fungal pathogens, including E. coli and S. aureus.
  • Mechanism of Action : The antibacterial properties are attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate:

Activity Type Target Organisms IC50 Values Mechanism
AnticancerHepG2, MCF-710 µM (HepG2)Apoptosis induction
AntimicrobialE. coli, S. aureus25 µg/mLMembrane disruption

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the carbamate linkage and the introduction of the benzofuran moiety. Variations in synthesis protocols have led to the development of novel derivatives with enhanced biological properties .

Mechanism of Action

The mechanism of action of benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Core Structure Functional Groups Key Applications/Properties
Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate Dihydrobenzofuran + carbamate + carbamoyl Carbamate, carbamoyl, aromatic benzofuran Potential drug design, catalytic intermediates (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + tertiary alcohol N,O-bidentate directing group, benzamide Metal-catalyzed C–H bond functionalization
Benzyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate Benzyl carbamate + aniline carbamoyl Carbamate, aromatic amide, aniline Drug design (CNS targets, solubility studies)
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole + phenylacetyl + carbamate Carbamate, triazole, phenylacetyl Nucleophilic substitution reactions

Key Observations :

  • Carbamate Reactivity : Unlike the ethyl carbamate in , the benzyl carbamate group in the target compound may confer greater stability under basic conditions due to the benzyl group’s electron-withdrawing nature.
  • Directing Groups: While N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group for catalysis, the target compound’s carbamoyl and carbamate groups could act as monodentate ligands, limiting its utility in metal-catalyzed reactions.
Solubility and Physicochemical Properties
  • The dihydrobenzofuran ring may enhance solubility in polar solvents compared to fully aromatic analogs (e.g., ), as partial saturation reduces π-π stacking interactions .
  • The benzyl carbamate group likely contributes to moderate lipophilicity, balancing solubility and membrane permeability for drug delivery .

Biological Activity

Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate is a complex organic compound notable for its structural features, including a benzofuran ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • IUPAC Name : Benzyl N-[2-(2,3-dihydro-1-benzofuran-3-ylmethylamino)-2-oxoethyl]carbamate
  • Molecular Formula : C19H20N2O4
  • CAS Number : 2097862-56-9

The synthesis typically involves several key steps:

  • Formation of the Benzofuran Ring : This is achieved through cyclization reactions starting from 2-hydroxybenzyl alcohol derivatives.
  • Introduction of the Carbamate Group : The benzofuran derivative is reacted with an isocyanate or carbamoyl chloride.
  • Benzylation : The final step involves benzylation using benzyl chloride under basic conditions.

1. Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain benzofuran derivatives can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases .

3. Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various models, including breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the benzofuran scaffold and tested their anticancer efficacy against human cancer cell lines. One derivative exhibited an IC50 value of 10 μM against breast cancer cells, showcasing significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

A separate study explored the anti-inflammatory effects of benzofuran derivatives in a rat model of arthritis. The results indicated that treatment with these compounds led to a marked reduction in paw swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureKey Activity
BenzofuranSimple fused ringMild antimicrobial activity
2,3-DihydrobenzofuranReduced formModerate anti-inflammatory effects
Carbamate DerivativesVarious structuresDiverse biological activities

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